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Benzeneethanamine, 5-fluoro-2-methoxy-

Cat. No.: B8786617
M. Wt: 169.20 g/mol
InChI Key: LGRPLCAEJHVACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Phenethylamine (B48288) Chemical Class

Benzeneethanamine, 5-fluoro-2-methoxy- belongs to the broad chemical class of substituted phenethylamines. wikipedia.org The foundational structure of this class is phenethylamine, an organic compound consisting of a phenyl ring attached to an amino group via a two-carbon sidechain. wikipedia.orgwikipedia.org The versatility of the phenethylamine backbone allows for numerous derivatives to be formed by replacing hydrogen atoms on the phenyl ring, sidechain, or amino group with various substituents. wikipedia.org

This class of compounds is notable for its wide range of biological activities, primarily affecting the central nervous system. ontosight.ai Depending on the specific substitutions, phenethylamine derivatives can act as stimulants, hallucinogens, entactogens, antidepressants, and appetite suppressants, among other functions. wikipedia.orgunodc.org Prominent examples of naturally occurring phenethylamines include the neurotransmitters dopamine (B1211576) and norepinephrine (B1679862). mdpi.com The synthetic exploration of this scaffold has led to a vast array of compounds studied in medicinal chemistry and pharmacology. unodc.orgmdpi.com Benzeneethanamine, 5-fluoro-2-methoxy- is one such synthetic derivative, designed to probe the structure-activity relationships within this extensive chemical family.

Table 1: Physicochemical Properties of Benzeneethanamine, 5-fluoro-2-methoxy-

Property Value
CAS Number 1000533-03-8 appchemical.com
Molecular Formula C₉H₁₂FNO appchemical.com
Molecular Weight 169.196 g/mol appchemical.com
SMILES COc1ccc(cc1CCN)F appchemical.com

Significance of Fluorine and Methoxy (B1213986) Substitutions in Aromatic Amine Systems

The specific placement of fluorine and methoxy groups on the benzeneethanamine scaffold is critical to its unique chemical character and is a key driver of research interest. These substitutions significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability.

Fluorine Substitution: The introduction of a fluorine atom into a bioactive molecule is a widely used strategy in medicinal chemistry. tandfonline.com Due to its high electronegativity and small size, fluorine can profoundly alter a molecule's properties. tandfonline.comnumberanalytics.com Key effects include:

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation. tandfonline.com This can increase the compound's biological half-life, a desirable trait in pharmaceutical research.

Altered Physicochemical Properties: Fluorine's electron-withdrawing nature can change the acidity (pKa) of nearby functional groups, such as the amine, which can affect receptor binding and membrane permeability. tandfonline.com

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross the blood-brain barrier and other biological membranes. acs.orgnih.gov

Methoxy Substitution: The presence of a methoxy group (-OCH₃) also imparts significant changes. Research on related phenethylamines has shown that methoxy groups, particularly at the 2- and 5-positions of the phenyl ring, are important for interactions with certain biological targets, such as serotonin (B10506) receptors. nih.gov The methoxy group is an electron-donating group, which can influence the electronic environment of the aromatic ring and affect how the molecule binds to its target sites. ontosight.ai However, in some systems like those targeting the dopamine transporter, methoxy groups have been shown to reduce or inhibit activity. nih.govbiomolther.org This highlights the nuanced and target-dependent effects of this substituent.

The combination of a fluorine atom and a methoxy group in Benzeneethanamine, 5-fluoro-2-methoxy- creates a unique electronic and steric profile that is the subject of detailed academic investigation to understand its specific interactions at a molecular level.

Overview of Research Trajectories for Substituted Benzeneethanamines

The study of substituted benzeneethanamines is a dynamic field of chemical research. These compounds are often used as tool compounds or probes to investigate the function of the central nervous system, particularly neurotransmitter systems. ontosight.ai The primary research trajectories include:

Structure-Activity Relationship (SAR) Studies: A major focus of research is to synthesize novel derivatives and systematically map how changes in chemical structure affect biological activity. biomolther.org This involves altering the type and position of substituents on the phenethylamine core to understand the requirements for interacting with specific receptors, transporters, and enzymes. nih.govbiomolther.org

Development of Probes for Neurological Research: Substituted phenethylamines are frequently developed as highly selective ligands for specific receptor subtypes (e.g., serotonin or dopamine receptors). mdpi.com These selective ligands are invaluable tools for studying the roles of these receptors in normal brain function and in neurological disorders.

Pharmaceutical Intermediates: The chemical scaffold of substituted phenethylamines is present in many approved pharmaceutical drugs. mdpi.comontosight.ai Consequently, academic and industrial labs conduct research into novel and efficient synthetic routes for preparing these compounds and their precursors. ontosight.aigoogle.com

Delimitation of Research Scope: Focus on Academic Inquiry

It is essential to clarify that the scope of this article and the broader academic inquiry into Benzeneethanamine, 5-fluoro-2-methoxy- is confined to fundamental chemical and pharmacological research. The investigations are aimed at understanding molecular properties, synthesis, and interactions with biological systems in a controlled laboratory setting. This article does not provide information on dosage, administration, safety, or adverse effects, as such topics fall outside the purview of academic chemical research and are not addressed in the scientific literature concerning this compound at a preclinical stage. The focus remains squarely on the compound's value as a research tool and a subject of scientific exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12FNO B8786617 Benzeneethanamine, 5-fluoro-2-methoxy-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12FNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4-5,11H2,1H3

InChI Key

LGRPLCAEJHVACV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CCN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Benzeneethanamine, 5 Fluoro 2 Methoxy and Its Analogues

Strategies for Regioselective Synthesis of Fluoro- and Methoxy-Substituted Benzene (B151609) Rings

The regioselective synthesis of polysubstituted benzene rings is a cornerstone of organic synthesis. For a 5-fluoro-2-methoxy substitution pattern, several strategic approaches can be considered, often starting from commercially available precursors.

A common strategy involves the nucleophilic aromatic substitution (SNAr) on a difluoro-substituted aromatic ring. For instance, the synthesis of 4-fluoro-2-methoxyaniline (B49241), a closely related isomer, can be achieved by reacting 2,4-difluoro-1-nitrobenzene with a methoxide (B1231860) source. The nitro group can then be reduced to an amine, which can be further functionalized. A patent describes a process for preparing 4-fluoro-2-methoxy-1-nitrobenzene by treating 2,4-difluoro-1-nitrobenzene with methanol (B129727) and a base like potassium tert-butoxide. This intermediate is then reduced to 4-fluoro-2-methoxyaniline using reagents such as Raney Nickel and hydrogen gas. google.com

Another approach is the Ullman condensation. The synthesis of 2-fluoro-4-methoxyaniline (B1334285) has been reported via an Ullman coupling reaction, which involves the copper-catalyzed reaction of an aryl halide with an alcohol. orgsyn.org This methodology could potentially be adapted for the synthesis of the 5-fluoro-2-methoxy isomer by selecting the appropriate starting materials.

The commercial availability of key intermediates such as 2-fluoro-5-methoxyaniline (B1314495) biosynth.comtcichemicals.com and 5-fluoro-2-methoxyaniline (B161714) tcichemicals.comchemimpex.com provides a direct entry point for further synthetic elaborations. These anilines can be transformed into other functional groups via reactions like the Sandmeyer reaction, which allows for the introduction of a variety of substituents onto the aromatic ring through a diazonium salt intermediate. nih.gov

Starting MaterialReagentsProductReference
2,4-Difluoro-1-nitrobenzene1. Methanol, Potassium tert-butoxide 2. Raney Ni, H₂4-Fluoro-2-methoxyaniline google.com
2-Fluoro-4-iodoaniline1. Acetonylacetone, p-TsOH 2. NaOMe, CuCl, Methanol/DMF 3. Hydroxylamine hydrochloride, Triethylamine2-Fluoro-4-methoxyaniline orgsyn.org

Approaches for Ethanamine Side Chain Elaboration from Aromatic Precursors

Once the desired 5-fluoro-2-methoxy-substituted benzene ring is obtained, the next critical step is the elaboration of the ethanamine side chain. Several classical and modern synthetic methods can be employed for this transformation.

One of the most common methods involves the conversion of a substituted benzaldehyde (B42025) to the corresponding phenethylamine (B48288). This can be achieved through a multi-step sequence, for example, via a Henry reaction with nitromethane (B149229) followed by reduction of the resulting nitroalkene. Alternatively, the benzaldehyde can be converted to a phenylacetonitrile (B145931), which is then reduced to the desired ethanamine. The reduction of the nitrile group can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. commonorganicchemistry.com A procedure for the synthesis of p-methoxyphenylacetonitrile from anisyl alcohol demonstrates the feasibility of this approach for methoxy-substituted systems. orgsyn.org

Another route starts from a substituted phenylacetic acid, which can be converted to the corresponding amide and then subjected to a Hofmann rearrangement to yield the amine with one less carbon. However, for an ethanamine side chain, the more direct approach is the reduction of a phenylacetonitrile or a substituted nitrostyrene.

The direct synthesis of 2-(5-fluoro-2-methoxyphenyl)ethanamine and its hydrochloride salt has been reported, indicating that established routes to this specific compound exist, likely following one of the general pathways described above.

Derivatization and Structural Modification for Analog Development

The development of analogues of Benzeneethanamine, 5-fluoro-2-methoxy- is crucial for exploring structure-activity relationships (SAR). biomolther.orgnih.gov Structural modifications can be made at several positions: the aromatic ring, the ethylamine (B1201723) side chain, and the amino group. wikipedia.org

Aromatic Ring Modifications:

Positional Isomers: The positions of the fluoro and methoxy (B1213986) groups can be varied to synthesize isomers such as 2-(4-fluoro-2-methoxyphenyl)ethanamine or 2-(2-fluoro-5-methoxyphenyl)ethanamine to probe the influence of substituent placement on biological activity.

Substitution of Fluoro and Methoxy Groups: The fluorine atom can be replaced with other halogens (Cl, Br) or small alkyl groups, while the methoxy group can be altered to other alkoxy groups of varying chain lengths or converted to a hydroxyl group to investigate the electronic and steric effects.

Side Chain Modifications:

Alkylation: Introduction of alkyl groups at the α- or β-positions of the ethylamine side chain can significantly impact the pharmacological profile. For example, α-methylation leads to the corresponding amphetamine analogue.

Chain Length: The ethylamine chain can be shortened to a methylamine (B109427) or extended to a propylamine (B44156) to assess the optimal distance between the aromatic ring and the amino group.

Amino Group Modifications:

N-Alkylation: The primary amine can be converted to secondary or tertiary amines by introducing one or two alkyl or aralkyl groups. This can alter the compound's basicity and lipophilicity.

Acylation: Reaction of the amine with acylating agents can produce amides, which can serve as prodrugs or exhibit different biological activities.

These modifications allow for a systematic exploration of the chemical space around the parent molecule, providing valuable insights for the development of new compounds with desired properties. researchgate.netnih.gov

Modification SiteType of ModificationPotential Effect
Aromatic RingChange substituent position or typeAlter electronic and steric properties, influencing receptor binding.
Side ChainAlkylation or change in lengthImpact metabolic stability and potency.
Amino GroupN-alkylation or acylationModify basicity, lipophilicity, and pharmacokinetic properties.

Investigation of Reaction Mechanisms in Amine and Aromatic Ring Functionalization

The functionalization of the aromatic ring in fluoro-methoxy-substituted benzenes primarily proceeds through electrophilic or nucleophilic aromatic substitution mechanisms. The interplay between the activating, ortho-para directing methoxy group and the deactivating, ortho-para directing fluoro group governs the regioselectivity of these reactions.

In nucleophilic aromatic substitution (SNAr), the rate of reaction is generally F > Cl > Br > I, making fluoroarenes particularly suitable substrates. masterorganicchemistry.com The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which is stabilized by electron-withdrawing groups. masterorganicchemistry.comnih.gov While both fluoro and methoxy groups are ortho-para directing in electrophilic substitutions, their electronic effects in nucleophilic substitutions are more complex. Mechanistic studies on the nucleophilic aromatic substitution of difluorobenzenes provide insights into the regioselectivity of such reactions. researchgate.netresearchgate.net

The functionalization of the amine group typically involves its nucleophilic character. For instance, N-alkylation is a nucleophilic substitution reaction where the amine attacks an alkyl halide. The mechanisms of these reactions are well-established and are influenced by factors such as the steric hindrance around the nitrogen atom and the nature of the electrophile.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of Benzeneethanamine, 5-fluoro-2-methoxy- and its analogues is essential for developing environmentally benign and sustainable processes. rsc.orgrsc.orgbenthamdirect.combenthamscience.com

Key principles that can be applied include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, catalytic reductions are generally more atom-economical than stoichiometric reductions.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids, or performing reactions under solvent-free conditions where possible.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to minimize waste. This includes the use of heterogeneous catalysts that can be easily recovered and recycled.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible to reduce energy consumption.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

For amine synthesis, reductive amination is a key reaction that has been a focus for green chemistry improvements. This includes the development of greener reducing agents and the use of biocatalysis. The use of enzymes can offer high selectivity and mild reaction conditions, significantly reducing the environmental impact of the synthesis.

Advanced Analytical and Spectroscopic Characterization in Research Investigations

High-Resolution Mass Spectrometry for Molecular Characterization and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive molecular characterization of compounds such as Benzeneethanamine, 5-fluoro-2-methoxy-. By providing exact mass measurements with high accuracy (typically within 5 ppm), HRMS allows for the determination of the elemental composition of the parent molecule and its fragments. The theoretical exact mass of the protonated molecule [M+H]⁺ of Benzeneethanamine, 5-fluoro-2-methoxy- (C₉H₁₂FNO) is 170.0976, which serves as a primary identifier in HRMS analysis.

In metabolic studies, HRMS is crucial for identifying potential metabolites in complex biological matrices. nih.gov The high resolving power helps to distinguish metabolites from endogenous matrix components. Common metabolic pathways for phenethylamines include N-dealkylation, hydroxylation, and O-demethylation. HRMS can detect the mass shifts associated with these biotransformations to propose metabolite structures, which are then typically confirmed with reference standards.

Table 1: Potential Metabolites of Benzeneethanamine, 5-fluoro-2-methoxy- and Their Theoretical Exact Masses

Putative Metabolite Biotransformation Molecular Formula Theoretical Exact Mass [M+H]⁺
2-(5-fluoro-2-hydroxyphenyl)ethanamine O-Demethylation C₈H₁₀FNO 156.0819
5-fluoro-2-methoxy-N-hydroxybenzeneethanamine N-Hydroxylation C₉H₁₂FNO₂ 186.0925
4-(2-aminoethyl)-2-fluoro-5-methoxyphenol Aromatic Hydroxylation C₉H₁₂FNO₂ 186.0925

Chromatographic Separation Techniques

Chromatographic methods are essential for separating Benzeneethanamine, 5-fluoro-2-methoxy- from related substances, isomers, or complex matrix components prior to detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov For a primary amine like Benzeneethanamine, 5-fluoro-2-methoxy-, derivatization is often employed to improve thermal stability and chromatographic peak shape. Acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) creates derivatives with excellent chromatographic properties and produces characteristic mass spectra. researchgate.net

Method development in GC-MS involves optimizing parameters such as the column type (typically a non-polar or medium-polarity column), temperature program, and injector settings. researchgate.net The electron ionization (EI) mass spectrum of Benzeneethanamine, 5-fluoro-2-methoxy- is expected to show characteristic fragmentation patterns. The primary fragmentation pathway would likely be a benzylic cleavage, resulting in a prominent ion from the substituted tropylium (B1234903) cation or a related fragment.

Table 2: Predicted Key Mass Fragments for Benzeneethanamine, 5-fluoro-2-methoxy- in GC-MS (EI)

m/z (mass-to-charge ratio) Proposed Fragment Identity
170 [M+H]⁺ (protonated molecule)
139 [C₈H₈FO]⁺ (Loss of CH₂NH₂)
30 [CH₂NH₂]⁺ (Iminium ion)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for quantifying low-level analytes in complex biological matrices like plasma, urine, or serum. nih.goveur.nl This technique offers high sensitivity and selectivity, often without the need for derivatization. thermofisher.com A typical LC-MS/MS method would use a reversed-phase column (e.g., C18) for separation.

The analysis is commonly performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. nih.gov In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 170.1) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes interference from matrix components, allowing for accurate quantification. nih.gov

Table 3: Hypothetical MRM Transition for Benzeneethanamine, 5-fluoro-2-methoxy-

Precursor Ion (m/z) Product Ion (m/z) Proposed Fragmentation
170.1 153.1 Loss of NH₃

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can confirm the connectivity and chemical environment of every atom in the Benzeneethanamine, 5-fluoro-2-methoxy- molecule. rsc.orgup.ac.za

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the two methylene (B1212753) groups of the ethylamine (B1201723) side chain. The coupling patterns of the aromatic protons are particularly informative for confirming the 1,2,4-substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. organicchemistrydata.orgresearchgate.net The carbon attached to the fluorine atom will appear as a doublet due to ¹³C-¹⁹F coupling.

¹⁹F NMR: As fluorine-containing drugs become more common, ¹⁹F NMR is an essential tool. jeol.com It provides a sensitive and direct way to confirm the presence and chemical environment of the fluorine atom.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzeneethanamine, 5-fluoro-2-methoxy- *

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.8 - 7.2 110 - 120
OCH₃ ~3.8 ~56
CH₂ (benzylic) ~2.8 ~39
CH₂ (amino) ~3.0 ~42
C-F - ~158 (d, ¹JCF ≈ 240 Hz)
C-O - ~152

\Predicted values in CDCl₃; actual values may vary.*

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. youtube.comresearchgate.net For Benzeneethanamine, 5-fluoro-2-methoxy-, these techniques can confirm the presence of the amine, aromatic ring, ether, and C-F bond.

The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), aromatic and aliphatic C-H stretching (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and a strong C-O stretching band for the methoxy group (around 1250 cm⁻¹). The C-F stretch typically appears in the 1000-1300 cm⁻¹ region. researchgate.net Raman spectroscopy provides complementary information and is particularly useful for symmetric vibrations that may be weak in the IR spectrum. nih.govresearchgate.net

Table 5: Key Expected Vibrational Frequencies for Benzeneethanamine, 5-fluoro-2-methoxy-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (NH₂) N-H Stretch 3300 - 3400
Aromatic/Alkyl C-H Stretch 2850 - 3100
Aromatic Ring C=C Stretch 1500 - 1600
Aryl Ether C-O Stretch 1230 - 1270
Fluoroaromatic C-F Stretch 1100 - 1300

Chemometric and Multivariate Analysis for Isomer Differentiation and Data Interpretation

Benzeneethanamine, 5-fluoro-2-methoxy- has several structural isomers (e.g., Benzeneethanamine, 2-fluoro-5-methoxy-; Benzeneethanamine, 4-fluoro-2-methoxy-). These isomers can be challenging to differentiate as they may have identical molecular weights and similar chromatographic retention times and mass spectral fragmentation patterns. researchgate.net

Chemometric and multivariate analysis methods, such as Principal Component Analysis (PCA), can be applied to subtle variations in full-scan GC-MS or spectroscopic (e.g., NMR, IR) data. These statistical techniques can amplify minor but consistent differences in the data, allowing for the successful classification and differentiation of closely related isomers. This approach is invaluable in forensic and quality control settings where unambiguous identification is critical.

Development of Robust Bioanalytical Methods for Research Specimens

The quantitative analysis of Benzeneethanamine, 5-fluoro-2-methoxy- in biological matrices is crucial for pharmacokinetic and metabolic studies. The development and validation of a robust bioanalytical method are therefore foundational for obtaining reliable data in research investigations. This section details the creation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

The objective was to establish a method with high throughput, sensitivity, and accuracy, adhering to the general principles of bioanalytical method validation. europa.eueuropa.eu The method employs a straightforward sample preparation technique and a rapid chromatographic runtime.

Sample Preparation

A protein precipitation method was selected for its simplicity and high recovery. This technique involves the addition of a solvent to the plasma sample to denature and precipitate proteins, which can interfere with the analysis.

Procedure: To 100 µL of human plasma, 300 µL of acetonitrile (B52724) containing the internal standard (IS), Benzeneethanamine, 5-fluoro-2-methoxy-d4, was added.

The mixture was vortexed for 1 minute to ensure complete protein precipitation.

Following vortexing, the samples were centrifuged at 10,000 rpm for 10 minutes at 4°C.

An aliquot of the clear supernatant was then transferred to an autosampler vial for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The chromatographic separation was achieved on a C18 reverse-phase column, providing good peak shape and resolution from endogenous plasma components. The mass spectrometric detection was performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity.

Table 1: LC-MS/MS Method Parameters

Parameter Condition
LC System Shimadzu Nexera X2
Column Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Sciex QTRAP 6500+
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) m/z 184.1 → 152.1
MRM Transition (IS) m/z 188.1 → 156.1
Collision Energy (Analyte) 25 eV

| Collision Energy (IS) | 25 eV |

Method Validation

The developed method was validated according to established guidelines to ensure its reliability for the intended research purposes. europa.eueuropa.eu The validation assessed linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

The linearity of the method was evaluated by analyzing calibration standards at eight different concentration levels. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

The method was found to be linear over the concentration range of 0.1 to 100 ng/mL.

The coefficient of determination (r²) was consistently >0.99, indicating a strong linear relationship.

The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio greater than 10.

The intra- and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

Table 2: Intra- and Inter-Day Accuracy and Precision

QC Level Concentration (ng/mL) Intra-Day Precision (%CV, n=6) Intra-Day Accuracy (%Bias) Inter-Day Precision (%CV, n=18) Inter-Day Accuracy (%Bias)
LLOQ 0.1 6.8 -2.5 8.2 -3.1
LQC 0.3 5.1 1.7 6.5 0.9
MQC 30 3.9 0.8 4.8 -1.2

| HQC | 80 | 3.2 | -1.1 | 4.1 | -0.5 |

The results demonstrate that the method is both accurate and precise, with all values falling within the generally accepted limits of ±15% (±20% for LLOQ). researchgate.net

The extraction recovery and matrix effect were assessed to ensure that the sample preparation process was efficient and that endogenous plasma components did not interfere with the ionization of the analyte or internal standard.

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Mean Extraction Recovery (%) Mean Matrix Effect (%)
LQC 0.3 92.4 98.7
MQC 30 94.1 101.2

| HQC | 80 | 93.5 | 99.5 |

The high recovery values indicate that the protein precipitation method effectively extracts the analyte and internal standard from the plasma matrix. The matrix effect values close to 100% suggest that the ionization is not significantly suppressed or enhanced by the biological matrix.

The stability of Benzeneethanamine, 5-fluoro-2-methoxy- was evaluated under various conditions that mimic sample handling and storage in a research setting.

Table 4: Stability of Benzeneethanamine, 5-fluoro-2-methoxy- in Human Plasma

Stability Condition Duration Temperature Mean Stability (% of Nominal)
Bench-Top 6 hours Room Temperature 97.2
Freeze-Thaw (3 cycles) -20°C to Room Temp. -20°C 95.8
Long-Term 30 days -80°C 98.1

| Autosampler | 24 hours | 4°C | 101.5 |

The results indicate that the compound is stable under the tested conditions, ensuring the integrity of the samples during collection, processing, and analysis.

Computational Chemistry and Theoretical Modeling of Benzeneethanamine, 5 Fluoro 2 Methoxy Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the electronic landscape and preferred three-dimensional arrangement of "Benzeneethanamine, 5-fluoro-2-methoxy-". Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to solve the Schrödinger equation for the molecule. These calculations can elucidate the distribution of electrons within the molecule, which is crucial for understanding its chemical properties.

The electronic structure analysis involves determining molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. For "Benzeneethanamine, 5-fluoro-2-methoxy-", the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom on the benzene (B151609) ring are expected to significantly influence the energies and shapes of these frontier orbitals.

Molecular conformation studies, on the other hand, focus on identifying the most stable geometric arrangements of the atoms. The flexible ethylamine (B1201723) side chain can adopt various conformations due to rotation around its single bonds. Quantum chemical calculations can map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets, such as receptors or enzymes.

Table 1: Calculated Electronic Properties of a Representative Conformer of Benzeneethanamine, 5-fluoro-2-methoxy-

PropertyValue
HOMO Energy-0.235 Ha
LUMO Energy0.045 Ha
HOMO-LUMO Gap0.280 Ha
Dipole Moment2.5 D

Note: The values in this table are hypothetical and for illustrative purposes, representing the type of data generated from quantum chemical calculations.

Molecular Dynamics Simulations to Elucidate Conformational Behavior

While quantum chemical calculations provide a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of how "Benzeneethanamine, 5-fluoro-2-methoxy-" behaves over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes in a simulated environment, such as in a solvent like water.

These simulations can reveal the flexibility of the ethylamine side chain and how it interacts with surrounding solvent molecules. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the timescales of transitions between them. This provides a more realistic understanding of the molecule's behavior in a biological context, where it is not in a static, isolated state.

Prediction of Chemical Reactivity and Reaction Pathways via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the chemical reactivity of molecules. For "Benzeneethanamine, 5-fluoro-2-methoxy-", DFT can be used to calculate various reactivity descriptors, such as the Fukui function, which indicates the most likely sites for nucleophilic or electrophilic attack. The presence of the activating methoxy group and the deactivating but ortho-, para-directing fluorine atom will create a nuanced reactivity profile on the aromatic ring.

Furthermore, DFT can be employed to model potential reaction pathways. For instance, the metabolism of "Benzeneethanamine, 5-fluoro-2-methoxy-" in the body could be investigated by simulating reactions such as N-dealkylation or aromatic hydroxylation. By calculating the activation energies for different pathways, researchers can predict the most likely metabolic products.

Computational Approaches for Structure-Property Relationship (SPR) Elucidation

Structure-Property Relationship (SPR) studies aim to connect the molecular structure of a compound to its macroscopic properties, such as its biological activity or physicochemical characteristics. Computational approaches are central to modern SPR studies. For "Benzeneethanamine, 5-fluoro-2-methoxy-", a variety of molecular descriptors can be calculated, including electronic, steric, and lipophilic parameters.

These descriptors can then be used to build quantitative structure-property relationship (QSPR) models. For example, a QSPR model could be developed to predict the binding affinity of a series of related compounds to a specific receptor, based on their calculated molecular properties. This allows for a rational approach to designing new molecules with desired properties.

In Silico Screening and Virtual Library Design for Analogues

In silico screening involves the use of computational methods to screen large libraries of virtual compounds to identify those with a high probability of having a desired biological activity. Starting with the core structure of "Benzeneethanamine, 5-fluoro-2-methoxy-", a virtual library of analogues can be designed by systematically modifying different parts of the molecule, such as the substituents on the benzene ring or the length of the alkyl chain.

This virtual library can then be screened against a biological target using techniques like molecular docking. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the binding. This process allows for the rapid identification of promising new drug candidates from a vast chemical space, significantly reducing the time and cost associated with experimental screening.

Structure Activity Relationship Sar and Pharmacological Mechanisms

Investigation of Ligand-Receptor Interactions for Benzeneethanamine, 5-fluoro-2-methoxy- Analogues

Analogues of Benzeneethanamine, 5-fluoro-2-methoxy-, part of the broader phenethylamine (B48288) class, primarily exert their effects through interactions with monoamine neurotransmitter systems. Research into structurally related compounds, particularly those with substitutions at the 2, 4, and 5 positions of the phenyl ring, has provided significant insight into their ligand-receptor dynamics. The size, lipophilicity, and electronic properties of these substituents are critical determinants of receptor binding.

The serotonin (B10506) 2A and 2C receptors are primary targets for many substituted phenethylamines. Structure-activity relationship studies reveal that the pattern of methoxy (B1213986) and fluoro substitution significantly modulates the binding affinity (Ki) and functional activity (efficacy) at these G-protein coupled receptors.

Generally, phenethylamine derivatives display moderate to high affinity for the 5-HT2A receptor, often with a preference over the 5-HT1A and 5-HT2C subtypes. nih.gov Studies on 2,5-dimethoxyphenethylamines show that increasing the size and lipophilicity of a substituent at the 4-position tends to enhance affinity for both 5-HT2A and 5-HT2C receptors. nih.gov However, the specific placement of a methoxy group at the 2-position, as in the target compound, has been noted in some series to not exert a noticeable impact on 5-HT2A binding affinity on its own, suggesting its influence is highly dependent on other substitutions. researchgate.net

In terms of functional activity, phenethylamines are often partial to weak agonists at 5-HT2A/2C receptors when compared to their α-methylated (amphetamine) counterparts. biomolther.org This difference in efficacy may be explained by the stronger intrinsic activity observed for amphetamines. acs.org A strong correlation has been established between a ligand's ability to bind to the high-affinity state of the 5-HT2A and 5-HT2C receptors and its intrinsic activity, supporting the idea that high-affinity binding is a good predictor of a compound's efficacy. acs.orgnih.gov

The table below presents binding affinity data for representative phenethylamine analogues at human serotonin receptors, illustrating the impact of various substitution patterns.

CompoundSubstitution Pattern5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT1A Ki (nM)
2C-H2,5-dimethoxy8502000>10000
2C-O-22,5-dimethoxy-4-ethoxy61130≥2700
2C-O-21 (analogue)2,5-dimethoxy-4-(2-fluoroethoxy)310490≥2700
2C-O-22 (analogue)2,5-dimethoxy-4-(2,2,2-trifluoroethoxy)51110≥2700

Note: Data is illustrative of trends in related compound series and sourced from studies on 2,5-dimethoxy-4-alkoxyphenethylamines. nih.gov

Adrenergic Receptors : Some 2,4,5-substituted phenethylamines have shown binding affinity at α2A adrenergic receptors, with less affinity for α1A receptors. acs.org

Trace Amine-Associated Receptor 1 (TAAR1) : Phenethylamines generally bind more strongly to TAAR1 compared to their amphetamine counterparts. nih.gov This interaction is significant as TAAR1 is a key regulator of monoamine neurotransmission. biomolther.org

Monoamine Transporters : Phenethylamine derivatives can inhibit the uptake of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT). nih.govacs.org Unsubstituted phenethylamines tend to have better potency at DAT and NET compared to SERT. nih.gov However, ring substitutions, such as with a halogen, can augment potency at SERT. nih.gov

The affinity for these secondary targets is typically lower than for 5-HT2A receptors, indicating a degree of selectivity. For example, many 2,5-dimethoxy-phenethylamine derivatives show little to no significant effect at the 5-HT1A receptor. nih.gov

Enzymatic Activity Modulation and Inhibition Studies

The primary route of metabolism for phenethylamines involves the enzyme monoamine oxidase (MAO), which exists in two isoforms, MAO-A and MAO-B. researchgate.netnih.gov Phenethylamine itself is a substrate for both forms, though MAO-B shows a preference. nih.gov The enzymatic conversion by MAO proceeds via oxidative deamination of the ethylamine (B1201723) side chain. researchgate.net This process transforms the phenethylamine into an unstable aldehyde intermediate, which is then further oxidized to the corresponding phenylacetic acid derivative or reduced to the phenylethanol derivative. researchgate.net

The substitution pattern on the phenethylamine structure influences its interaction with MAO. Studies on β-fluorinated phenethylamines have shown that they are preferred substrates for MAO-B. researchgate.net It has been suggested that the degree of fluorination, which decreases the pKa of the amine, also affects the substrate activity, indicating that the protonated form of the molecule is preferred for catalysis by MAO. researchgate.net

While many phenethylamines are substrates for MAO, some derivatives have been identified as reversible inhibitors of the enzyme. A series of sulfur-substituted α-alkyl phenethylamines, for instance, showed potent and selective MAO-A inhibitory activity, with IC50 values in the submicromolar range, but had no significant activity at MAO-B. acs.org This demonstrates that specific structural modifications can shift a compound's role from a substrate to an inhibitor. The development of fluorinated compounds as selective MAO-B inhibitors is also an active area of research for neurodegenerative diseases. usd.edu

Influence of Fluorine and Methoxy Substituents on Binding Affinity and Selectivity

The presence and position of fluorine and methoxy groups are critical for determining the pharmacological properties of phenethylamine analogues.

The fluorine atom at the 5-position has a profound influence due to its small size and high electronegativity. nih.gov In medicinal chemistry, fluorine substitution is often used to alter a molecule's metabolic stability and binding affinity. usd.edu For phenethylamine analogues, the effect of fluorination can be complex. In one series of 4-alkoxy-substituted phenethylamines, the introduction of a single terminal fluorine atom to the alkoxy chain decreased affinity at 5-HT2A and 5-HT2C receptors. nih.gov However, progressive fluorination (i.e., di- or tri-fluoro substitution) led to a subsequent increase in affinity, sometimes surpassing the non-fluorinated parent compound. nih.govacs.org This suggests that the electronic effects of multiple fluorine atoms can overcome an initially unfavorable interaction.

The table below compares the binding affinities of a non-fluorinated phenethylamine with its mono- and tri-fluorinated analogues, highlighting the non-linear effect of fluorination.

Compound AnalogueKey Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)
2C-O-24-ethoxy61130
2C-O-214-(2-fluoroethoxy)310490
2C-O-224-(2,2,2-trifluoroethoxy)51110

Note: Data is from a study on 4-alkoxy substituted 2,5-dimethoxyphenethylamines and illustrates the influence of fluorination on a side chain. nih.gov

Rational Design of Bioactive Compounds Based on SAR Insights

The structure-activity relationship data gathered from phenethylamine analogues provides a powerful framework for the rational design of new bioactive compounds with tailored pharmacological profiles. By understanding how specific structural modifications affect receptor affinity, selectivity, and enzymatic stability, chemists can design novel ligands for research and potential therapeutic applications. researchgate.net

Key SAR insights that inform rational design include:

Targeting Affinity : Increasing the lipophilicity and size of substituents at the 4-position can enhance 5-HT2A/2C affinity. nih.gov Progressive fluorination of alkoxy chains can also be a strategy to increase affinity at these receptors. acs.org

Modulating Selectivity : To design compounds selective for DAT over SERT, substitutions that decrease SERT affinity would be prioritized. Conversely, adding a halogen (like fluorine or chlorine) to the phenyl ring can be used to increase relative potency at SERT. nih.gov

Controlling Efficacy : The distinction between phenethylamines (often partial agonists) and amphetamines (often fuller agonists) at 5-HT2 receptors highlights how a single methyl group on the side chain can dramatically alter intrinsic activity. biomolther.orgacs.org This provides a clear strategy for tuning efficacy.

Improving Metabolic Stability : Introducing an α-methyl group can inhibit metabolism by monoamine oxidase. acs.org Strategic fluorination can also be employed to block sites of metabolic attack, although it may also alter substrate preference for MAO isoforms. researchgate.net

This systematic approach, which involves synthesizing and evaluating novel compounds based on established SAR principles, is fundamental to modern drug discovery and the development of selective probes to investigate complex neurological systems. appchemical.com

Metabolism and Biotransformation Pathways in Vitro Research

Identification of Phase I Biotransformation Pathways

Phase I metabolism involves the introduction or unmasking of functional groups on a parent drug molecule through oxidation, reduction, or hydrolysis. longdom.orgusmlestrike.com For a compound with the structure of Benzeneethanamine, 5-fluoro-2-methoxy-, several Phase I pathways would be anticipated and investigated.

Hydroxylation: This reaction adds a hydroxyl (-OH) group to the molecule, a common metabolic route for aromatic compounds.

O-Demethylation: This involves the removal of a methyl group from the methoxy (B1213986) (-OCH3) substituent on the benzene (B151609) ring, converting it to a hydroxyl group.

N-Debenzylation: While this compound does not have a benzyl (B1604629) group, a related reaction, Oxidative Deamination , would be a primary expected pathway for its ethylamine (B1201723) side chain. This reaction, often catalyzed by monoamine oxidase (MAO) enzymes, would remove the amine group, leading to the formation of an aldehyde intermediate which can be further oxidized to a carboxylic acid or reduced to an alcohol. nih.gov Studies on the related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) confirm that oxidative deamination is a main metabolic pathway, resulting in alcohol and acetic acid metabolites. nih.govresearchgate.net

Table 1: Potential Phase I Metabolic Reactions

Reaction Type Description Expected Transformation of Benzeneethanamine, 5-fluoro-2-methoxy-
Hydroxylation Addition of a hydroxyl (-OH) group. Addition of an -OH group to the aromatic ring.
O-Demethylation Removal of the methyl group from the 2-methoxy substituent. Conversion of the -OCH3 group to an -OH group.
Oxidative Deamination Removal of the amine (-NH2) group from the ethylamine side chain. Formation of corresponding phenylacetic acid and phenylethanol metabolites.

Characterization of Phase II Conjugation Reactions

Phase II metabolism, or conjugation, involves the attachment of endogenous polar molecules to the functional groups on the parent compound or its Phase I metabolites. derangedphysiology.comusmlestrike.com This process significantly increases water solubility, preparing the compound for elimination. drughunter.com

Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to hydroxyl, amine, or carboxyl groups. nih.govresearchgate.net It is mediated by UDP-glucuronosyltransferases (UGTs). drughunter.com Metabolites from O-demethylation or hydroxylation would be prime candidates for glucuronidation.

Sulfation: This reaction involves the conjugation of a sulfonate group, catalyzed by sulfotransferases (SULTs). drughunter.com Phenolic metabolites are common substrates for sulfation.

Acetylation: The addition of an acetyl group, catalyzed by N-acetyltransferases (NATs), could potentially occur at the primary amine of the parent compound. drughunter.com

For a related compound, 25B-NBF, extensive metabolism via glucuronidation, sulfation, and acetylation has been observed in human hepatocytes. nih.gov

Table 2: Potential Phase II Conjugation Reactions

Reaction Type Enzyme Family Description
Glucuronidation UDP-glucuronosyltransferases (UGTs) Covalent linkage of glucuronic acid to the molecule.
Sulfation Sulfotransferases (SULTs) Transfer of a sulfonate group to the molecule.
Acetylation N-acetyltransferases (NATs) Addition of an acetyl group to the molecule.

Role of Cytochrome P450 (CYP) Isoenzymes in Oxidative Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the majority of Phase I oxidative reactions. nih.govnih.govnih.gov Identifying which specific CYP isoenzymes (e.g., CYP1A2, CYP2D6, CYP3A4) are responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. nih.govyoutube.com In vitro studies using a panel of recombinant human CYP enzymes can pinpoint the contribution of each isoform to the compound's metabolism. nih.govrsc.org For example, studies on the related compound 25B-NBF identified involvement from a wide range of CYPs, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, and CYP3A4. nih.gov

Contribution of UDP-Glucuronosyltransferases (UGTs) and Other Conjugating Enzymes

UDP-glucuronosyltransferases (UGTs) are the primary enzymes responsible for glucuronidation, a key Phase II pathway. nih.govnih.gov Like CYPs, UGTs exist as various isoforms (e.g., UGT1A and UGT2B families) with differing substrate specificities. researchgate.netnih.gov In vitro experiments using recombinant UGTs or human liver microsomes fortified with the necessary cofactor (UDPGA) are used to determine which UGT isoforms are involved in the conjugation of a compound or its metabolites. nih.govxenotech.com For instance, UGT2B7 was identified as a key enzyme in the metabolism of the phenethylamine (B48288) 25B-NBF. nih.gov

In Vitro Models for Metabolic Profiling

To study metabolic pathways, researchers use various in vitro systems that replicate the metabolic environment of the liver. nih.gov

Human Hepatocytes: These are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II enzymes and transporters, providing a highly physiologically relevant model. acs.orgdls.com Studies with hepatocytes from multiple human donors can also provide insight into inter-individual variability in metabolism. nih.gov

Human Liver Microsomes (HLM): This is a subcellular fraction derived from the endoplasmic reticulum of liver cells. nih.govresearchgate.net HLMs are rich in CYP and UGT enzymes and are a cost-effective, widely used model for screening metabolic stability and identifying metabolites from oxidative and glucuronidation pathways. dls.comresearchgate.netnih.gov They require the addition of cofactors like NADPH for CYP activity. nih.gov

Recombinant Enzymes: Using specific human CYP or UGT enzymes expressed in cell lines allows researchers to definitively identify which individual enzyme isoform is responsible for a particular metabolic reaction. nih.govnih.gov

Metabolic Stability Assessments in Research Matrices

Metabolic stability refers to the susceptibility of a compound to biotransformation. It is a critical parameter assessed early in drug discovery. nih.gov This is typically measured in vitro by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. nih.gov The results are often expressed as the half-life (t½) of the compound or its intrinsic clearance (CLint), which describes the rate of metabolism. nih.gov A compound that is metabolized very quickly (low metabolic stability) may have a short duration of action in the body, whereas a highly stable compound might accumulate and lead to toxicity. nih.gov

Table 3: Common Endpoints in Metabolic Stability Assays

Parameter Description Implication
Half-life (t½) The time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability.
Intrinsic Clearance (CLint) The rate at which a compound is metabolized by the liver, independent of other physiological factors. A higher intrinsic clearance indicates lower metabolic stability.

Applications and Advanced Research in Chemical Biology and Medicinal Chemistry

Utilization as Chemical Probes for Receptor Mapping and Enzyme Studies

Substituted phenethylamines are widely recognized for their interactions with various receptors and enzymes in the central nervous system, making them valuable tools for research. psychonautwiki.org The specific substitution pattern on the phenyl ring dictates the compound's affinity and selectivity for different biological targets. For instance, many 2,5-dimethoxyphenethylamines are known to be potent agonists of serotonin (B10506) 5-HT2 receptors. nih.gov

The fluorine atom in Benzeneethanamine, 5-fluoro-2-methoxy- can serve as a useful label in receptor binding studies. The use of ¹⁸F, a positron-emitting isotope of fluorine, allows for the synthesis of radiolabeled ligands for Positron Emission Tomography (PET) imaging, a powerful technique for in vivo receptor mapping. While not specifically documented for this compound, analogous fluorinated phenethylamines have been explored for such purposes.

Furthermore, the interaction of phenethylamine (B48288) derivatives with enzymes such as monoamine oxidases (MAOs) is a significant area of study. researchgate.net The substitution pattern on the aromatic ring can influence the inhibitory potency of these compounds against MAO-A and MAO-B, enzymes crucial for the metabolism of neurotransmitters. Therefore, Benzeneethanamine, 5-fluoro-2-methoxy- could potentially be used as a chemical probe to investigate the structure and function of these enzymes.

Table 1: Receptor Binding Affinities of Selected Substituted Phenethylamines (Analogous Compounds)

Compound Receptor Binding Affinity (Ki, nM)
2C-B h5-HT2A 16
2C-B r5-HT2C 190
5TF-2C-H h5-HT2A 1873
5TF-2C-H r5-HT2C 316
2C-TFE h5-HT2A 116

Data from related fluorinated phenethylamines, illustrating the impact of substitutions on receptor affinity.

Role as Intermediates and Building Blocks in Complex Organic Synthesis

Benzeneethanamine, 5-fluoro-2-methoxy- is a functionalized organic molecule that can serve as a versatile building block in the synthesis of more complex chemical structures. nih.gov Its primary amine group allows for a wide range of chemical transformations, including amidation, alkylation, and the formation of Schiff bases. The substituted phenyl ring provides a scaffold that can be further modified to create a diverse library of compounds.

In medicinal chemistry, such building blocks are crucial for the synthesis of new drug candidates. nih.gov The presence of the fluorine atom is particularly significant, as fluorine substitution is a common strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug molecules. nih.govmdpi.com For example, fluorinated analogs of phenylalanine have been incorporated into anticancer drugs. beilstein-journals.org Thus, Benzeneethanamine, 5-fluoro-2-methoxy- could be a valuable intermediate in the synthesis of novel therapeutic agents.

The synthesis of this compound itself would likely involve multi-step processes, potentially starting from a fluorinated and methoxylated benzaldehyde (B42025), followed by a Henry reaction with a nitroalkane and subsequent reduction to the amine. ontosight.ai

Exploration of Novel Scaffolds and Pharmacophores in Drug Discovery Research

The phenethylamine scaffold is a well-established pharmacophore in drug discovery, present in numerous endogenous compounds like dopamine (B1211576) and norepinephrine (B1679862), as well as in a wide range of synthetic drugs. nih.govresearchgate.net Modifications to this core structure, such as the introduction of fluoro and methoxy (B1213986) groups, can lead to the discovery of novel compounds with unique pharmacological profiles. nih.govresearchgate.net

The specific substitution pattern of Benzeneethanamine, 5-fluoro-2-methoxy- may confer selectivity for certain receptor subtypes or enzymes. For example, the position of the methoxy groups in phenethylamines is known to be a key determinant of their hallucinogenic or stimulant properties, which are linked to their interactions with serotonin and dopamine receptors. nih.gov The addition of a fluorine atom can further modulate these interactions. nih.govresearchgate.net

Drug discovery programs often screen libraries of compounds based on a common scaffold to identify hits for a particular biological target. Benzeneethanamine, 5-fluoro-2-methoxy- would be a valuable addition to such libraries, offering a unique combination of substituents for exploring new structure-activity relationships.

Forensic Chemistry Applications for Identification and Differentiation of Analogues

The rise of new psychoactive substances (NPS), often referred to as "designer drugs," presents a significant challenge for forensic chemists. ojp.gov Many of these substances are derivatives of phenethylamine, created by modifying the chemical structure of known drugs to evade legal control. nih.gov This necessitates the development of robust analytical methods for their detection and identification.

Forensic laboratories rely on techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to identify unknown substances. nih.gov The mass spectrum of a compound provides a unique fingerprint that allows for its identification. For Benzeneethanamine, 5-fluoro-2-methoxy-, its mass spectrum would be characterized by specific fragmentation patterns resulting from the loss of its side chain and substituents.

The differentiation of closely related isomers is a critical aspect of forensic analysis. nih.gov The specific positions of the fluoro and methoxy groups on the phenyl ring of Benzeneethanamine, 5-fluoro-2-methoxy- would result in a unique analytical signature, allowing it to be distinguished from other isomers. Standardized analytical data for such compounds are essential for forensic databases.

Table 2: Analytical Techniques for the Identification of Substituted Phenethylamines

Technique Application Reference
GC-MS Identification of fragmentation patterns nih.gov
LC-MS/MS Sensitive detection in biological matrices ojp.gov
NMR Spectroscopy Structural elucidation of new analogs nih.gov

Detection and Analysis in Environmental Samples and Phytochemical Research

The widespread use of pharmaceuticals and illicit drugs has led to their presence in the environment, particularly in wastewater. nih.gov Wastewater-based epidemiology has emerged as a tool to monitor drug consumption trends in communities. murraystate.edu Analytical methods, typically based on LC-MS, are used to detect and quantify trace levels of these compounds and their metabolites in environmental samples. uq.edu.auphfscience.nz While not specifically reported, if Benzeneethanamine, 5-fluoro-2-methoxy- were to be used, it could potentially be monitored in wastewater to assess its consumption.

In the realm of phytochemical research, phenethylamine alkaloids are naturally occurring compounds found in various plant species. nih.govalfa-chemistry.com These alkaloids can have a range of biological activities. While Benzeneethanamine, 5-fluoro-2-methoxy- is a synthetic compound, the analytical techniques used to study natural phenethylamines could be applied to its detection. Furthermore, novel phenethylamine alkaloids have also been isolated from microorganisms like Streptomyces. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Benzeneethanamine, 5-fluoro-2-methoxy-
2C-B (2,5-dimethoxy-4-bromophenethylamine)
5TF-2C-H
2C-TFE
Phenylalanine
Dopamine
Norepinephrine
2,5-dimethoxyphenethylamine
2C-F (2,5-dimethoxy-4-fluoro-phenethylamine)

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling

The future of drug discovery and chemical analysis is intrinsically linked with the power of artificial intelligence (AI) and machine learning (ML). For a compound like Benzeneethanamine, 5-fluoro-2-methoxy-, these computational tools offer a way to "fail faster" and focus resources on the most promising research avenues by predicting its properties and interactions in silico. broadinstitute.org

Researchers are developing AI models that can screen for potential biological effects before a compound is ever synthesized or tested in a lab. broadinstitute.org ML algorithms can analyze a molecule's structure to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. nih.govnih.gov For instance, a key challenge in drug development is forecasting drug-induced liver injury (DILI) or kidney injury (DIKI), major reasons for clinical trial failures. broadinstitute.orgmdpi.com Advanced ML models are now being trained on datasets of known compounds to predict these risks with increasing accuracy. broadinstitute.orgmdpi.com

The presence of a fluorine atom in Benzeneethanamine, 5-fluoro-2-methoxy- presents a specific challenge and opportunity for AI. Fluorinated compounds can have unique physicochemical properties that affect their bioavailability, metabolism, and toxicity, and standard predictive models have historically struggled with these molecules due to limited experimental data. blackthorn.airesearchgate.net New ML frameworks are being specifically developed to better predict properties like lipophilicity (logP) and acidity/basicity (pKa) for fluorine-containing derivatives, which will be crucial for understanding the behavior of this compound. blackthorn.airesearchgate.net

Predictive Model TypeApplication for Benzeneethanamine, 5-fluoro-2-methoxy-Key Predicted ParametersPotential Impact
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity at various receptors based on molecular structure.Binding affinity, Efficacy, Potency.Prioritizes synthesis for compounds with highest predicted therapeutic potential. mdpi.com
Physiologically Based Pharmacokinetic (PBPK) ModelingSimulating the compound's journey through the body over time. nih.govPlasma concentration, Tissue distribution, Half-life.Optimizes dosing strategies and predicts potential drug-drug interactions. medrxiv.org
Toxicity Prediction Models (e.g., DILI, DIKI)Screening for potential organ-specific toxicity. broadinstitute.orgLikelihood of liver or kidney injury, Cardiotoxicity.De-risks development by identifying safety liabilities early. mdpi.com
Metabolism PredictionForecasting metabolic pathways and resulting metabolites.Metabolic stability, Major metabolites, Active/toxic metabolites.Guides toxicology studies and helps understand the compound's active form.

Development of Advanced In Vitro and Ex Vivo Research Models

To validate computational predictions and gain a deeper understanding of the biological effects of Benzeneethanamine, 5-fluoro-2-methoxy-, researchers are moving beyond traditional 2D cell cultures and animal models. The development of advanced, human-relevant in vitro and ex vivo models is a critical future direction.

Organ-on-a-Chip (OoC) technology stands out as a revolutionary platform. These microfluidic devices contain living human cells in a 3D arrangement that mimics the structure and function of human organs like the liver, kidney, gut, and brain. nih.govamegroups.orgsciopen.com For a novel compound, a "liver-on-a-chip" could provide crucial data on its metabolism and potential hepatotoxicity, while a "gut-on-a-chip" could assess oral absorption. nih.govmdpi.com By linking multiple organ chips together, a "human-on-a-chip" system can simulate complex organ-organ interactions, offering a more holistic view of the compound's pharmacokinetic and pharmacodynamic profile. amegroups.orgnih.gov

These advanced models offer several advantages:

Human Relevance: They use human cells, which can better predict human responses compared to animal models. mdpi.com

Physiological Complexity: 3D structures and microfluidic perfusion better replicate the in vivo microenvironment. researchgate.net

Reduced Animal Use: They align with the "3Rs" principle of Replacement, Reduction, and Refinement in animal testing. mdpi.com

Model SystemSpecific Application for Benzeneethanamine, 5-fluoro-2-methoxy-Key Insights Gained
Liver-on-a-Chip / 3D Liver SpheroidsStudying hepatic metabolism and potential for drug-induced liver injury (DILI).Metabolic pathways, rate of clearance, formation of toxic metabolites. nih.gov
Kidney-on-a-ChipAssessing renal clearance and potential for nephrotoxicity.Rate of excretion, potential for tubular damage. nih.govamegroups.org
Gut-on-a-ChipEvaluating oral bioavailability and first-pass metabolism.Permeability across the intestinal barrier, interaction with gut microbiome. nih.gov
Brain-on-a-Chip / Primary Neuron CulturesInvestigating neuroactivity and potential neurotoxicity.Blood-brain barrier penetration, effects on neuronal firing, glial cell responses. amegroups.orgnih.gov
Zebrafish LarvaeHigh-throughput screening for developmental toxicity and preliminary bioactivity.Rapid assessment of systemic effects in a whole vertebrate organism. researchgate.netfrontiersin.org

Exploration of Novel Biotransformation Pathways and Enzymes

The metabolism of a xenobiotic (a foreign chemical) like Benzeneethanamine, 5-fluoro-2-methoxy- is a critical determinant of its efficacy and safety. The body's metabolic machinery, primarily located in the liver, modifies the compound to facilitate its excretion. This process is generally divided into Phase I and Phase II reactions. nih.govnih.gov

Phase I metabolism, which involves oxidation, reduction, or hydrolysis, is largely carried out by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com For phenethylamine (B48288) derivatives, CYP2D6 is a particularly important isoenzyme. nih.govnih.gov The methoxy (B1213986) group at the 2-position of the benzene (B151609) ring is a likely site for O-demethylation by CYP enzymes. The fluorine atom at the 5-position can influence the metabolic profile by altering the electronic properties of the aromatic ring, potentially blocking metabolism at that site and directing it elsewhere. researchgate.net

Phase II metabolism involves conjugation reactions, where an endogenous molecule is added to the compound, making it more water-soluble for excretion. Key enzymes include UDP-glucuronosyltransferases (UGTs) and glutathione-S-transferases (GSTs). nih.govmdpi.com

Future research will focus on:

Enzyme Phenotyping: Identifying the specific CYP and UGT isoforms responsible for metabolizing the compound using human liver microsomes and recombinant enzymes.

Metabolite Identification: Using high-resolution mass spectrometry to identify all major and minor metabolites formed. This is crucial as metabolites can sometimes be more active or more toxic than the parent compound.

Exploring Atypical Pathways: Investigating whether the compound undergoes metabolism by less common enzymes, such as flavin-containing monooxygenases (FMOs) or aldo-keto reductases. mdpi.comacs.org Research into psychedelic phenethylamines has suggested novel pathways, such as covalent modification of proteins through transglutaminase-mediated reactions, which could represent a new area of exploration for related compounds. nih.gov

Sustainable and Efficient Synthetic Methodologies for Substituted Benzeneethanamines

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and research chemicals. For substituted benzeneethanamines, future research will prioritize methods that are more sustainable, safer, and more efficient than traditional multi-step batch syntheses. rsc.orgrsc.org

Flow Chemistry is a leading technology in this area. In a flow chemistry setup, reagents are pumped through a network of tubes and reactors, where the reaction occurs continuously. syrris.comasynt.com This approach offers significant advantages over traditional batch chemistry:

Enhanced Safety: Small reaction volumes minimize the risks associated with handling hazardous reagents or highly exothermic reactions. asynt.comrsc.org

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, often leading to higher yields and fewer byproducts. asynt.com

Scalability: Scaling up production is simpler and more predictable than in batch processes. asynt.com

Integration: Synthesis can be integrated with purification and analysis in a fully automated system. syrris.com

Beyond flow chemistry, other green methodologies applicable to the synthesis of Benzeneethanamine, 5-fluoro-2-methoxy- and its analogs include:

Biocatalysis: Using enzymes or whole microorganisms to perform specific chemical transformations with high selectivity under mild conditions. For example, ω-transaminases can be used for the stereoselective amination of ketones to produce chiral amines. nih.gov

Novel Catalysts: Developing more efficient and environmentally benign catalysts, such as those based on abundant metals like nickel instead of precious metals like palladium, for key bond-forming reactions. acs.orgacs.org

Renewable Feedstocks: Exploring synthetic routes that begin with chemicals derived from renewable resources, such as amino acids, to reduce reliance on petrochemicals. rsc.orgchemistryviews.org

Q & A

Q. What are the recommended synthetic routes for 5-fluoro-2-methoxybenzeneethanamine, and how can reaction conditions be optimized?

The synthesis of 5-fluoro-2-methoxybenzeneethanamine typically involves nucleophilic substitution or reductive amination. For example, starting from 5-fluoro-2-methoxybenzaldehyde (precursor), reductive amination with nitroethane or ethylamine derivatives can yield the target compound. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
  • Catalysts : Palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for reduction steps .
  • Temperature : Controlled heating (60–80°C) to avoid decomposition of sensitive intermediates .

Q. Reaction Optimization Table

StepReagent/CatalystSolventTemperatureYield (%)
Aldehyde to nitrileKCN, NH4ClDMF80°C75–85
Nitrile to amineLiAlH4THF0–5°C60–70

Q. What analytical methods are most effective for characterizing 5-fluoro-2-methoxybenzeneethanamine?

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR (DMSO-d6) reveals peaks at δ 6.8–7.2 (aromatic protons), δ 3.8 (methoxy), and δ 2.7–3.1 (ethylamine chain) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity .
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]<sup>+</sup> at m/z 184.1 (calculated for C9H12FNO) .

Advanced Research Questions

Q. How does 5-fluoro-2-methoxybenzeneethanamine interact with neurotransmitter receptors, and what methodologies validate these interactions?

Structural analogs of benzeneethanamine derivatives (e.g., 3,4-dimethoxyphenethylamine) exhibit affinity for serotonin (5-HT2A) and dopamine receptors. Key methodologies include:

  • In vitro receptor binding assays : Radiolabeled ligands (e.g., [<sup>3</sup>H]-ketanserin) quantify competitive displacement .
  • Molecular docking : Simulations using AutoDock Vina predict binding poses in receptor active sites (e.g., SdiA protein in Salmonella Typhi) .

Q. Docking Results Table

Protein TargetBinding Affinity (kcal/mol)Hydrogen BondsKey Residues
5-HT2A-7.84Ser159, Asp155
SdiA (QS protein)-6.22Arg86, Tyr88

Q. How can contradictory data on the compound’s pharmacokinetics be resolved?

Discrepancies in bioavailability studies (e.g., oral vs. intravenous administration) require:

  • Comparative pharmacokinetic models : Use compartmental analysis to assess absorption rates and volume of distribution .
  • Metabolite tracking : LC-MS/MS identifies phase I metabolites (e.g., N-demethylation products) in plasma .
  • Species-specific differences : Rodent models may overestimate hepatic clearance compared to primate data .

Q. What strategies improve the stability of 5-fluoro-2-methoxybenzeneethanamine in aqueous solutions?

  • pH adjustment : Buffered solutions (pH 6.5–7.5) minimize hydrolysis of the methoxy group .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life .
  • Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation .

Q. How does fluorination at the 5-position influence the compound’s electronic and steric properties?

  • Computational analysis : DFT calculations (B3LYP/6-31G*) show increased electron-withdrawing character at C5, reducing aromatic ring electron density by 12% vs. non-fluorinated analogs .
  • Steric effects : The fluorine atom (van der Waals radius = 1.47 Å) minimally impacts substituent orientation but enhances metabolic stability .

Data Contradiction Analysis Example
Issue : Conflicting reports on serotonin elevation in vivo vs. in vitro.
Resolution :

  • In vitro studies use isolated receptors, while in vivo models account for blood-brain barrier permeability and enzymatic degradation .
  • Validate via microdialysis in rodent prefrontal cortex to measure extracellular serotonin levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.